

Spectroscopic Profile of 3-Chloromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloromandelic acid

Cat. No.: B098976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloromandelic acid**, a significant molecule in synthetic and pharmaceutical chemistry. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables provide a structured summary of the available quantitative spectroscopic data for **3-Chloromandelic acid**.

Table 1: ^1H NMR Spectroscopic Data

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
-OH (Alcohol)	~5.9	Broad Singlet	-	DMSO-d ₆
-COOH	~12.6	Broad Singlet	-	DMSO-d ₆
H- α	~5.04	Singlet	-	DMSO-d ₆
Aromatic Protons	7.29 - 7.43	Multiplet	-	DMSO-d ₆

Note: Precise chemical shifts and coupling constants for the aromatic protons are not readily available in the public domain but are expected to show complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

Table 2: ^{13}C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)	Solvent
C=O	170 - 185	Not Specified
C- α (CH-OH)	70 - 80	Not Specified
C-Cl	130 - 135	Not Specified
Aromatic C-H	125 - 130	Not Specified
Aromatic C (quaternary)	135 - 145	Not Specified

Note: Experimentally determined chemical shifts for each distinct carbon atom of **3-Chloromandelic acid** are not fully available in public databases. The ranges provided are based on typical values for similar chemical environments.

Table 3: IR Spectroscopic Data

Functional Group	Vibrational Mode	Absorption Range (cm^{-1})	Intensity	Sample Preparation
O-H (Carboxylic Acid)	Stretching	2500 - 3300	Broad, Strong	KBr Pellet
C-H (Aromatic)	Stretching	3000 - 3100	Medium	KBr Pellet
C=O (Carboxylic Acid)	Stretching	1690 - 1760	Strong	KBr Pellet
C=C (Aromatic)	Stretching	1400 - 1600	Medium	KBr Pellet
C-O (Alcohol/Acid)	Stretching	1210 - 1320	Strong	KBr Pellet
O-H (Alcohol)	Bending	1395 - 1440	Medium	KBr Pellet
C-Cl	Stretching	600 - 800	Medium-Strong	KBr Pellet

Note: A specific peak list for **3-Chloromandelic acid** is not publicly available. The provided ranges are characteristic of the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

Ionization Mode	m/z	Relative Intensity (%)	Assignment
Electron Ionization (Predicted)	186/188	-	[M] ⁺ (Molecular Ion, with ³⁵ Cl/ ³⁷ Cl isotope pattern)
169/171	-	[M-OH] ⁺	
141/143	-	[M-COOH] ⁺	
125	-	[M-COOH-Cl] ⁺ or [C ₇ H ₆ O] ⁺	
111/113	-	[C ₆ H ₄ Cl] ⁺	
77	-	[C ₆ H ₅] ⁺	

Note: An experimental mass spectrum for **3-Chloromandelic acid** is not readily available. The data presented is a prediction based on common fragmentation patterns of aromatic carboxylic acids.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **3-Chloromandelic acid** are not available in a consolidated source. However, the following sections describe generalized procedures that are applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: A sample of **3-Chloromandelic acid** (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5

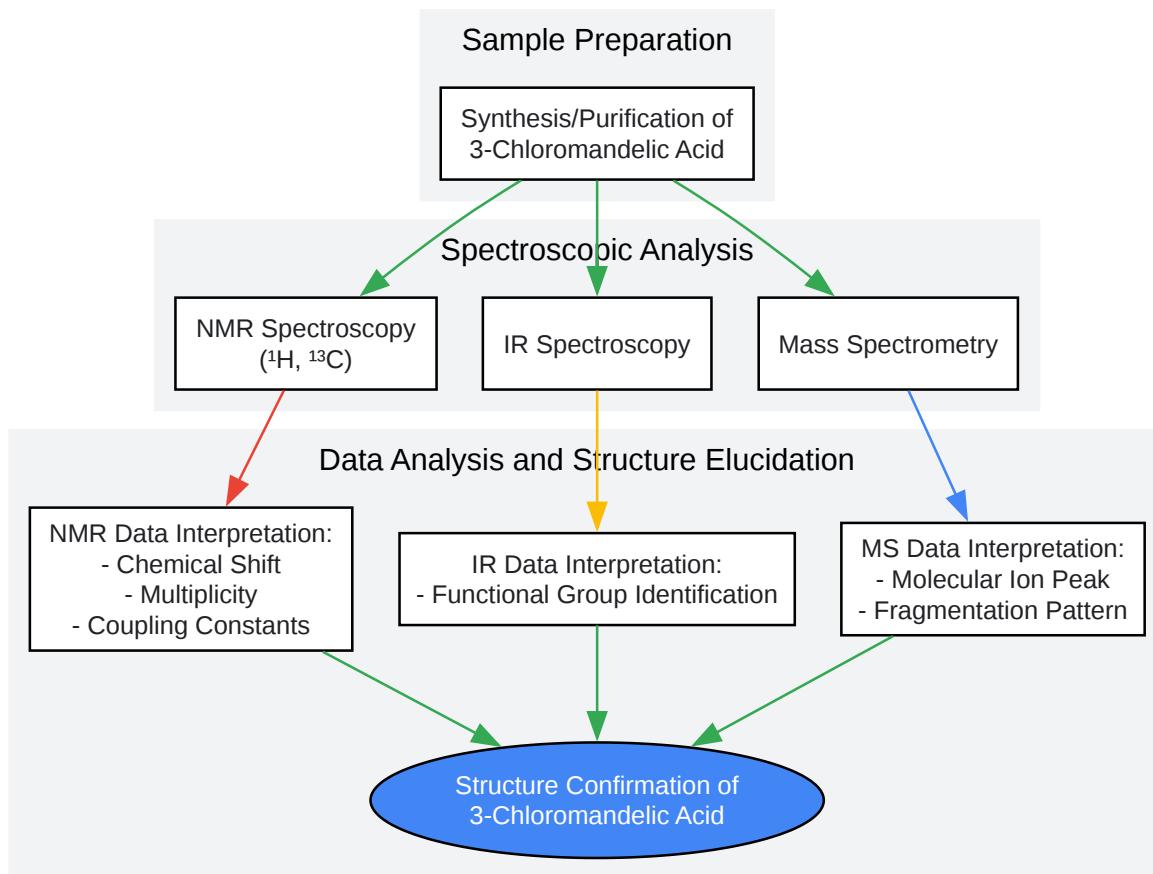
mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

- Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ^1H).
- ^1H NMR Acquisition: A standard pulse program is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay are typically required compared to ^1H NMR.
- Data Processing: The acquired FID is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy

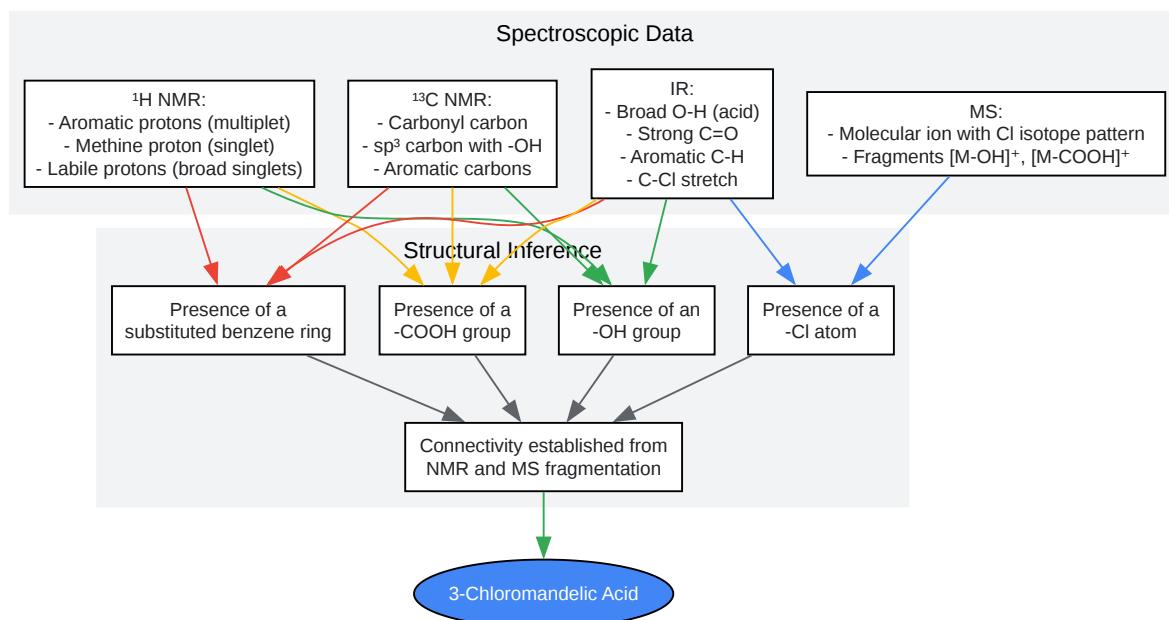
Fourier Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of solid **3-Chloromandelic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired over a typical range of 4000 to 400 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: A small amount of the solid or a solution of **3-Chloromandelic acid** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.


Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structure elucidation of **3-Chloromandelic acid**.

[Click to download full resolution via product page](#)

A flowchart of the spectroscopic analysis workflow.

[Click to download full resolution via product page](#)

Logical flow for structure elucidation.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloromandelic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098976#spectroscopic-data-nmr-ir-ms-of-3-chloromandelic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com